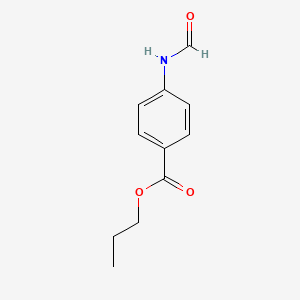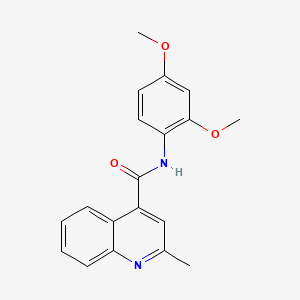![molecular formula C17H17BrFN3O3S B4747233 N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)
N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in serotonin neurotransmission. This results in a decrease in anxiety and stress-related behaviors. N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide also modulates the activity of the dopamine D2 receptor, leading to an increase in dopamine neurotransmission and a potential enhancement of reward-related behaviors.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to improve cognitive function and memory in rats. N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been used extensively in preclinical studies to investigate its potential therapeutic applications. Its selective antagonism of the serotonin 5-HT1A receptor and modulation of the dopamine D2 receptor make it a promising candidate for the treatment of anxiety, depression, and schizophrenia. However, its limitations include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide should focus on its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of anxiety, depression, and schizophrenia. Further studies are also needed to investigate its potential off-target effects and to identify any potential drug interactions. Additionally, research should focus on developing more potent and selective analogs of N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide to improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has also been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O3S/c18-15-3-1-2-4-16(15)20-17(23)21-9-11-22(12-10-21)26(24,25)14-7-5-13(19)6-8-14/h1-8H,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPUFNRDBBLTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![1-ethyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4747165.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)


![1,3-dimethyl-8-[4-(4-methylbenzoyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4747204.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)

![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4747245.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)